molecular formula C13H19NO2 B6235197 tert-butyl N-(4-ethylphenyl)carbamate CAS No. 1220120-57-9

tert-butyl N-(4-ethylphenyl)carbamate

Cat. No. B6235197
CAS RN: 1220120-57-9
M. Wt: 221.29 g/mol
InChI Key: BQFYGEPCEBIOCO-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-ethylphenyl)carbamate, also known as TBEP, is an organic compound that is used in various scientific applications. TBEP is a white solid that is soluble in organic solvents and has a boiling point of 250 °C. TBEP is synthesized through a process called esterification, which involves the reaction of an alcohol and an acid. TBEP has a wide range of applications in scientific research, including biochemical and physiological research. Additionally, TBEP is used in laboratory experiments to study the mechanism of action of various compounds and to evaluate the advantages and limitations of using TBEP as a research tool.

Mechanism of Action

Tert-butyl N-(4-ethylphenyl)carbamate works by binding to and inhibiting the activity of various enzymes. This binding process is known as competitive inhibition, and it is used to prevent the enzymes from performing their normal functions. This compound has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of enzymes, such as cytochrome P450. In physiological studies, this compound has been shown to have a variety of effects on the body, including changes in blood pressure, heart rate, and respiration. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in some studies.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-(4-ethylphenyl)carbamate in laboratory experiments has several advantages. This compound is easy to synthesize, it is relatively inexpensive, and it has a wide range of applications in scientific research. Additionally, this compound is relatively safe to use in laboratory experiments, as it is not toxic or harmful to humans or animals. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not as potent as other compounds, and it has a relatively short half-life, which means that it must be used quickly after synthesis.

Future Directions

The use of tert-butyl N-(4-ethylphenyl)carbamate in scientific research has a wide range of potential future applications. For example, this compound could be used to study the effects of various compounds on the body, such as drugs and toxins. Additionally, this compound could be used to study the mechanism of action of various enzymes, such as cytochrome P450. This compound could also be used to study the effects of various compounds on the immune system and to evaluate the advantages and limitations of using this compound as a research tool. Furthermore, this compound could be used to study the effects of various compounds on cancer cells and to evaluate the efficacy of various cancer treatments. Finally, this compound could be used to study the effects of various compounds on the brain and to evaluate the potential therapeutic benefits of various compounds.

Synthesis Methods

Tert-butyl N-(4-ethylphenyl)carbamate is synthesized through a process called esterification, which involves the reaction of an alcohol and an acid. In the case of this compound, the alcohol is tert-butyl alcohol and the acid is 4-ethylphenylcarbamic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the product is a white solid that is soluble in organic solvents and has a boiling point of 250 °C.

Scientific Research Applications

Tert-butyl N-(4-ethylphenyl)carbamate is used in a wide range of scientific research applications, including biochemical and physiological research. In biochemical research, this compound is used to study the mechanism of action of various compounds, such as enzymes and hormones. In physiological research, this compound is used to study the effects of various compounds on the body, such as drugs and toxins. Additionally, this compound is used in laboratory experiments to evaluate the advantages and limitations of using this compound as a research tool.

properties

IUPAC Name

tert-butyl N-(4-ethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFYGEPCEBIOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220120-57-9
Record name tert-butyl N-(4-ethylphenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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